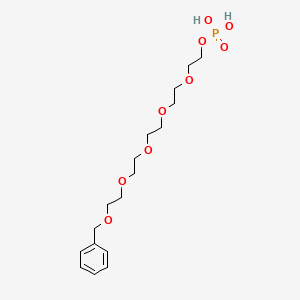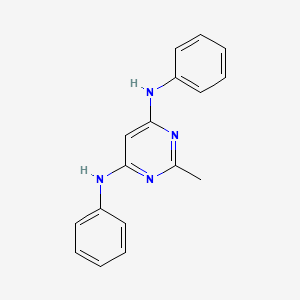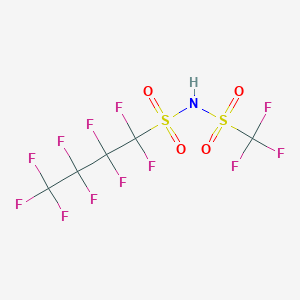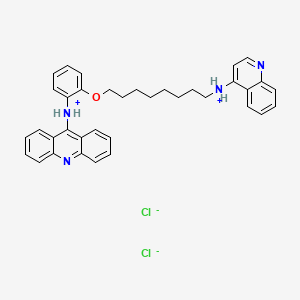
3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C16H17ClNO2Br and a molecular weight of 370.70 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide typically involves the reaction of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium chloride with a brominating agent. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is utilized in biochemical studies to investigate the interactions of quaternary ammonium compounds with biological molecules.
Mechanism of Action
The mechanism of action of 3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows the compound to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Phenyltrimethylammonium bromide: Similar in structure but lacks the p-chlorobenzoyloxy group.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the p-chlorobenzoyloxy group.
Trimethylphenylammonium bromide: Similar structure but without the p-chlorobenzoyloxy group.
Uniqueness
3-(p-Chlorobenzoyloxy)phenyltrimethylammonium bromide is unique due to the presence of the p-chlorobenzoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
64048-27-7 |
|---|---|
Molecular Formula |
C16H17BrClNO2 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[3-(4-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-5-4-6-15(11-14)20-16(19)12-7-9-13(17)10-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChI Key |
ADSMCWDSEPBBCF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)









